molecular formula C17H14N2O3 B2937020 N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-42-3

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2937020
CAS No.: 941928-42-3
M. Wt: 294.31
InChI Key: XXOYXQAKMXHGCX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[3,2-b]pyridine core with an acetylphenyl group and a carboxamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 3-acetylphenylamine with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-5-methylfuro[2,3-b]pyridine-2-carboxamide
  • N-(3-acetylphenyl)-5-methylthieno[3,2-b]pyridine-2-carboxamide
  • N-(3-acetylphenyl)-5-methylpyrrolo[3,2-b]pyridine-2-carboxamide

Uniqueness

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific furo[3,2-b]pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-6-7-15-14(18-10)9-16(22-15)17(21)19-13-5-3-4-12(8-13)11(2)20/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYXQAKMXHGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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